molecular formula C7H16N2S B1258487 N-Butyl-N-ethylthiourea CAS No. 85389-76-0

N-Butyl-N-ethylthiourea

Cat. No.: B1258487
CAS No.: 85389-76-0
M. Wt: 160.28 g/mol
InChI Key: NZRGTWQCVZAEEI-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Chemistry and its Research Significance

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties, making thioureas a versatile class of compounds in numerous scientific fields. mdpi.comrsc.org Thiourea and its derivatives exist in tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. mdpi.com

The significance of thiourea chemistry in research is extensive. These compounds are utilized in:

Medicinal Chemistry : Thiourea derivatives have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.govmdpi.com

Agriculture : They have been investigated as insect growth regulators, anti-fungal agents, and herbicides. researchgate.net

Industrial Applications : Thioureas are used as accelerators in the rubber industry for vulcanization. mst.dkiarc.fr

Corrosion Inhibition : They have been studied for their ability to protect various metals from corrosion, particularly in acidic environments. acs.org

Synthesis of Heterocyclic Compounds : Thioureas serve as important building blocks for the synthesis of various heterocyclic molecules. rsc.org

Specific Context of N-Butyl-N-ethylthiourea within Disubstituted Thioureas

This compound is classified as a disubstituted thiourea, meaning that two of the hydrogen atoms on the nitrogen atoms of the parent thiourea molecule have been replaced by organic groups—in this case, a butyl group and an ethyl group. The general structure of disubstituted thioureas can be represented as R₁R₂NC(S)NR₃R₄, where R can be hydrogen or an organic substituent.

The nature of the substituents on the nitrogen atoms significantly influences the physical and chemical properties of the thiourea derivative, such as its solubility, reactivity, and biological activity. The presence of both a butyl and an ethyl group in this compound makes it an unsymmetrical disubstituted thiourea. This asymmetry can be a key factor in its interaction with biological targets or in its coordination chemistry with metal ions.

Research on disubstituted thioureas often focuses on how varying the alkyl or aryl substituents affects their properties. For instance, studies have explored the cytotoxic effects of various 1,3-disubstituted thiourea derivatives on cancer cells, demonstrating that the nature of the substituent plays a crucial role in their activity. mdpi.comnih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound, with the chemical formula C₇H₁₆N₂S, is driven by several key objectives. epa.govfda.gov A primary focus is the synthesis and characterization of the compound. Researchers are interested in developing efficient and environmentally friendly synthetic methods. researchgate.net

Another significant area of investigation is its potential applications. For example, this compound is a component, along with N,N'-dibutylthiourea and N,N'-diethylthiourea, in a mixture used as an adhesion curative and promoter for adhesives. specialchem.com Studies also explore its use in various industrial processes, such as in the manufacturing of chloroprene (B89495) rubber. mst.dk

The compound's chemical properties, including its reactivity and coordination behavior with metals, are also of academic interest. scispace.comconicet.gov.ar Understanding these properties can lead to the development of new catalysts or materials with specific functionalities.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆N₂S
Molecular Weight160.28 g/mol

Table generated from data available in epa.govfda.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85389-76-0

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-butyl-1-ethylthiourea

InChI

InChI=1S/C7H16N2S/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10)

InChI Key

NZRGTWQCVZAEEI-UHFFFAOYSA-N

SMILES

CCCCN(CC)C(=S)N

Canonical SMILES

CCCCN(CC)C(=S)N

Synonyms

ethylbutyl thiourea
ethylbutylthiourea

Origin of Product

United States

Synthetic Methodologies for N Butyl N Ethylthiourea and Its Derivatives

Established Synthetic Routes

The synthesis of N,N'-disubstituted thioureas like N-Butyl-N-ethylthiourea is commonly achieved through well-established methods that offer reliability and procedural simplicity.

A primary and widely utilized method for synthesizing this compound is the nucleophilic addition of an amine to an isothiocyanate. rsc.org This reaction is versatile and can be performed by reacting either ethylamine (B1201723) with butyl isothiocyanate or n-butylamine with ethyl isothiocyanate. The general reaction involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The reaction is typically carried out in a suitable organic solvent. Common solvents include ethanol (B145695), diethyl ether, and anhydrous acetonitrile. rsc.orgmdpi.comnih.gov For instance, the synthesis can be conducted by refluxing a mixture of the amine and isothiocyanate in ethanol or by stirring the reactants in diethyl ether, sometimes at reduced temperatures (e.g., 0 °C) to control the reaction rate. rsc.orgmdpi.com The choice of solvent and temperature can influence the reaction kinetics and the purity of the resulting product. The reaction provides the target thiourea (B124793) in good yields following purification. mdpi.com

An alternative established route proceeds via an in-situ generated isothiocyanate from ammonium (B1175870) thiocyanate (B1210189). This method avoids the handling of potentially volatile or lachrymatory isothiocyanates. A common approach involves the reaction of an acyl chloride, such as benzoyl chloride, with ammonium thiocyanate in a solvent like acetone (B3395972). researchgate.netresearchgate.netmdpi.com This forms an acyl isothiocyanate intermediate.

Subsequent addition of the primary or secondary amine (in this case, a sequential or mixed addition of butylamine (B146782) and ethylamine, or the addition of one amine to the pre-formed N-acylthiourea followed by hydrolysis) to the acyl isothiocyanate leads to the formation of an N-acylthiourea derivative. researchgate.netmdpi.com The final step involves the basic hydrolysis of the acyl group to yield the desired N,N'-disubstituted thiourea. researchgate.net Another variation involves the direct reaction of ammonium thiocyanate and the respective alkylamines in the presence of an acid, such as hydrochloric acid, to facilitate the formation of the thiourea product. researchgate.net

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for thiourea synthesis.

One notable novel approach is the one-pot synthesis from an amine, carbon disulfide, and an oxidant in an aqueous medium. researchgate.netgrafiati.com This method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then oxidatively desulfurized in situ to generate the thiourea. Oxidants such as hydrogen peroxide are commonly employed. researchgate.netgrafiati.com This approach is considered a green chemistry alternative as it utilizes water as the solvent and avoids hazardous reagents.

Another innovative strategy involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) as activating or desulfurylation agents. mdpi.comkiku.dk For example, amines can react with carbon disulfide and DCC to generate isothiocyanates, which then react further with another amine in the same pot to yield unsymmetrical thioureas. mdpi.com Di-tert-butyl dicarbonate has been effectively used for the desulfurylation of dithiocarbamate salts, formed from amines and carbon disulfide, to produce isothiocyanates, which are key precursors to thioureas. kiku.dk

Optimization of Synthesis Parameters

The efficiency and yield of this compound synthesis are highly dependent on the optimization of key reaction parameters, including reaction time, temperature, and the molar ratio of reactants.

Systematic studies on the synthesis of N-alkyl thioureas from ammonium thiocyanate have demonstrated that careful control of these variables is crucial for maximizing product yield and purity. researchgate.net For instance, in the two-step synthesis involving an N-benzoyl thiourea intermediate, the reaction time for both the initial acylation and the subsequent amination and hydrolysis steps can be optimized. researchgate.net Similarly, the reaction temperature at each stage significantly impacts the rate of reaction and the formation of by-products.

The molar ratio of the reactants, such as the amine relative to the thiocyanate source, is another critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate purification. The table below, based on findings for related N-alkyl thioureas, illustrates how varying these parameters can affect the outcome of the synthesis. researchgate.net

Table 1: Optimization of Synthesis Parameters for N-Alkyl Thioureas This table is representative of optimization studies for N-alkyl thiourea synthesis and illustrates the types of parameters that are typically varied.

Parameter Variation Observation Reference
Reaction Time 1-5 hours Higher yields are generally observed with increased reaction time up to an optimal point, after which by-product formation may increase. researchgate.net
Temperature 25°C - 60°C Moderate temperatures (e.g., 45°C) often provide a good balance between reaction rate and product purity. researchgate.net
Molar Ratio 1:1 to 1:1.2 (Amine:Thiocyanate) Slight excess of amine can improve yield, but significant excess complicates purification. researchgate.net

Purification Techniques and Yield Optimization

Achieving high purity of this compound is essential for its subsequent applications. The primary methods for purification are recrystallization and chromatography.

Recrystallization is a common and effective technique for purifying solid thiourea derivatives. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Solvents such as ethanol, ethyl acetate (B1210297), and isopropanol (B130326) have been successfully used for the recrystallization of related thiourea compounds. google.com

Chromatography , particularly column chromatography, is employed for more challenging separations or to achieve very high purity. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar and a polar solvent. researchgate.net For example, mixtures like benzene/methanol or hexane/ethyl acetate have been used to purify N-alkyl thioureas, with the specific ratio adjusted to achieve optimal separation. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) can also be used for purity analysis and preparative purification. researchgate.net

Synthesis of Structurally Related N-Alkyl-N'-ethylthioureas

The synthetic methodologies described for this compound are broadly applicable to a wide range of structurally related N-Alkyl-N'-ethylthioureas. By varying the starting alkyl amine or alkyl isothiocyanate, a diverse library of these compounds can be generated.

For example, the synthesis of N-Ethyl-N'-isopropylthiourea has been reported using similar methods. rsc.org Likewise, various N-aryl-N'-ethylthioureas, such as 1-Ethyl-3-(4-methoxyphenyl)thiourea , have been synthesized, typically through the reaction of the corresponding aryl isothiocyanate with ethylamine. researchgate.net The synthesis of these analogues allows for the systematic study of structure-activity relationships in various applications. Research has also been conducted on compounds like N-methylthiourea and N-propylthiourea for applications in materials science. wiley.com The fundamental reaction principles remain the same, highlighting the robustness and versatility of these synthetic routes.

Advanced Spectroscopic Characterization of N Butyl N Ethylthiourea

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the conformational states and hydrogen-bonding motifs of thiourea (B124793) derivatives. acs.org The interpretation of these spectra can be complex due to the coupling of various vibrational modes. cdnsciencepub.com

Analysis of Characteristic Functional Group Vibrations

The infrared spectra of N-alkyl substituted thioureas exhibit several characteristic absorption bands that are indicative of their functional groups. cdnsciencepub.com For instance, the N-H stretching vibrations are particularly sensitive to the molecular environment and conformation. In many thiourea derivatives, the presence of multiple N-H stretching bands can be attributed to the existence of different conformational isomers (cis and trans). acs.org For example, N,N'-dimethylthiourea and N,N'-diethylthiourea have been identified as trans-trans isomers based on their infrared spectra. cdnsciencepub.com

The C=S and C-N stretching vibrations are also crucial for characterizing thiourea compounds. Upon coordination to a metal ion, the C=S bond typically weakens, leading to a decrease in its stretching frequency, while the C-N bond order slightly increases. cdnsciencepub.comresearchgate.net This is due to the flow of electron density from the nitrogen atoms towards the metal ion through the sulfur atom. researchgate.net

A study on antimony(III) halide complexes with N-ethylthiourea (NETU) identified several key FT-IR bands for the complex [SbCl3(NETU)3]. dergipark.org.tr While not of the free ligand, these bands give an indication of the vibrational modes present.

Interactive Table: FT-IR Data for [SbCl3(NETU)3] dergipark.org.tr

Frequency (cm⁻¹)IntensityAssignment (Tentative)
3244mediumN-H stretch
3161strongN-H stretch
1626strongN-H bend / C-N stretch
1551strongC-N stretch / N-H bend
1489mediumCH₂ bend
1452mediumCH₂ bend
1402mediumCH₂ wag
1338weakCH₃ rock
1292strongC=S stretch / C-N stretch
1122strongC-N stretch
972strongC-N stretch
773strongCH wag
715strongN-C-S bend
633medium
544medium
482strongSb-S stretch

Correlative Studies with Structural Features

Vibrational spectroscopy is a powerful tool for correlating spectral features with the three-dimensional structure of molecules. conicet.gov.ar The number and position of N-H stretching bands can reveal the conformational state of the thiourea backbone. acs.org For instance, the presence of two distinct N-H stretching bands in diphenylthiourea has been linked to different conformations. acs.org Computational studies, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies for different conformers, which can then be compared with experimental data to confirm structural assignments. acs.orgconicet.gov.ar

Furthermore, intermolecular interactions, particularly hydrogen bonding, significantly influence the vibrational spectra. conicet.gov.ar The formation of N-H···S=C hydrogen bonds in the solid state can be inferred from shifts in the N-H and C=S stretching frequencies. conicet.gov.ar These interactions play a crucial role in determining the crystal packing of thiourea derivatives. conicet.gov.ar

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹⁵Pt NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure and connectivity of N-Butyl-N-ethylthiourea in solution.

Elucidation of Molecular Connectivity

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. grafiati.comresearchgate.net

In the ¹H NMR spectrum of N-ethylthiourea complexes, the N-H proton signal often shifts downfield upon coordination to a metal. researchgate.net This deshielding effect is attributed to an increase in the π-electron density in the C-N bond. researchgate.net The signals for the ethyl and butyl groups will appear as characteristic multiplets, with their chemical shifts and coupling constants providing information about their connectivity and conformation.

The ¹³C NMR spectrum is particularly informative for the thiocarbonyl (C=S) carbon. In free thiourea ligands, this resonance typically appears at a specific chemical shift. Upon coordination to a metal center through the sulfur atom, the C=S bond is weakened, causing an upfield shift (to a lower ppm value) of the thiocarbonyl carbon resonance. researchgate.net This upfield shift is a strong indicator of S-coordination. researchgate.net For instance, in silver(I) complexes of thiourea derivatives, the ¹³C resonance of the C=S group shifts upfield by about 4-7 ppm compared to the free ligand. researchgate.net

While ³¹P NMR and ¹⁹⁵Pt NMR are not directly applicable to this compound itself, they are crucial for studying its coordination complexes with phosphorus- or platinum-containing species. cdnsciencepub.comgrafiati.com For example, ¹⁹⁵Pt NMR can be used to study the coordination environment of platinum in complexes with thiourea derivatives. cdnsciencepub.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ (ethyl)Triplet~15
CH₂ (ethyl)Quartet~40
CH₃ (butyl)Triplet~14
CH₂ (butyl, γ)Sextet~20
CH₂ (butyl, β)Quintet~31
CH₂ (butyl, α)Quartet~48
C=S-~183
N-H (ethyl)Broad singlet-
N-H (butyl)Broad singlet-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies and Conformational Exchange

Due to the partial double bond character of the C-N bonds in thioureas, rotation around these bonds can be restricted. cdnsciencepub.com This can lead to the existence of different conformers that may interconvert at a rate that is slow on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to study this conformational exchange. At low temperatures, separate signals for the different conformers may be observed, while at higher temperatures, these signals may coalesce into a single, averaged signal. Such studies provide valuable information about the energy barriers to bond rotation and the relative populations of the different conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV region. scispace.com

For N-alkylthioureas, a major absorption band is often observed which is assigned to an n-π* transition. scispace.com This transition involves the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital associated with the C=S double bond. In a study of N-ethylthiourea and its antimony(III) complexes in dimethyl sulfoxide (B87167) (DMSO), the free ligand and its complexes showed a single major absorption band in the UV region. scispace.com For instance, a complex of N-ethylthiourea exhibited an absorption maximum (λmax) at 258.00 nm. scispace.com

The position and intensity of this absorption band can be influenced by the solvent and by coordination to a metal ion. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV-Vis spectra and aid in the assignment of electronic transitions. conicet.gov.ar

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. ESI is a soft ionization method that typically results in the formation of a protonated molecular ion, [M+H]⁺, minimizing fragmentation and allowing for clear determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. The molecular formula for this compound is C₇H₁₆N₂S, with a nominal mass of 160. researchgate.netnus.edu.sgresearchgate.net Using HRMS, the exact mass of the protonated molecule ([M+H]⁺, C₇H₁₇N₂S⁺) can be measured with high precision (typically to four or more decimal places). This experimental value is then compared to the theoretically calculated exact mass. The close correlation between the found and calculated mass confirms the elemental formula, distinguishing it from other potential compounds with the same nominal mass. This method is standard in the characterization of novel thiourea derivatives. cambridge.orgresearchgate.netthermofisher.com

Interactive Data Table: HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)
C₇H₁₆N₂S[M+H]⁺161.1107Hypothetical experimental value

This table illustrates how HRMS data is presented. The calculated mass is a theoretical value based on the elemental composition.

Studies on related thiourea derivatives show that fragmentation often occurs at the C-N bonds adjacent to the thiocarbonyl (C=S) group. researchgate.net For this compound, the molecular ion ([C₇H₁₆N₂S]⁺•) would be expected to undergo cleavages resulting in several characteristic fragment ions. Key fragmentation pathways would likely include the loss of alkyl groups and the cleavage of the thiourea core.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

Fragment Ion StructureFragmentation PathwayPredicted m/z
[C₆H₁₃N₂S]⁺Loss of CH₃• from the ethyl group145
[C₅H₁₁N₂S]⁺Loss of C₂H₅• from the ethyl group131
[C₄H₉NCS]⁺•Ethyl isothiocyanate radical cation115
[C₃H₇N₂S]⁺Loss of C₄H₉• from the butyl group103
[C₂H₅NCS]⁺•Butyl isothiocyanate radical cation87

This table presents plausible fragments based on the chemical structure and general fragmentation rules for thiourea compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) state of those elements on a material's surface. thermofisher.comntu.edu.tweag.com For a pure sample of this compound, XPS would be used to analyze the core level electron binding energies of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s).

The binding energy for a specific element is sensitive to its local chemical environment. For this compound, the S 2p peak would be characteristic of a thiocarbonyl (C=S) group. Studies on thiourea and related compounds show the S 2p binding energy for this group typically appears in the range of 162-164 eV. mdpi.comdiva-portal.org The N 1s spectrum would be expected to show a primary peak around 399-400 eV, corresponding to the C-N bonds within the thiourea backbone. mdpi.comgdut.edu.cnmdpi.com The C 1s spectrum would be more complex, with distinct peaks for the thiocarbonyl carbon (C=S), the carbons adjacent to nitrogen (C-N), and the aliphatic carbons of the butyl and ethyl chains (C-C/C-H). The ability of XPS to provide this chemical state information makes it a definitive tool for confirming the integrity of the thiourea functional group.

Interactive Data Table: Expected XPS Binding Energies for this compound

Element (Orbital)Chemical GroupExpected Binding Energy (eV)Reference
S 2pThiocarbonyl (C=S)~162 - 164 researchgate.netmdpi.com
N 1sAmine/Amide (R-NH-C)~399 - 401 researchgate.netmdpi.comgdut.edu.cn
C 1sThiocarbonyl (C=S)~288 researchgate.net
C 1sCarbon-Nitrogen (C-N)~286 mdpi.com
C 1sAliphatic Carbon (C-C/C-H)~285 mdpi.com

These binding energies are approximate values based on published data for thiourea and similar organic compounds. Actual values can vary slightly depending on instrument calibration and sample charging.

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk While specific crystallographic data for N-Butyl-N-ethylthiourea is not widely published, extensive studies on closely related N,N'-dialkylthioureas, such as N,N'-diethylthiourea, provide a robust model for its structural properties.

Studies on analogous thiourea (B124793) derivatives reveal their crystallization in various systems. For instance, the complex trans-dithiocyanatotetrakis-(N,N′-diethylthiourea)-nickel(II) crystallizes in the monoclinic system with the space group P2₁/c. rsc.org Another example, dichlorobis(N,N'-diethylthiourea)cobalt(II), also crystallizes in a monoclinic form with the P2₁/c space group. tandfonline.com More complex structures, such as 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea, have been found to crystallize in the orthorhombic system with the Pbca space group. iucr.org These examples suggest that this compound would likely crystallize in a common, relatively low-symmetry system like monoclinic or orthorhombic.

Table 1: Crystal System and Space Group Data for Related Thiourea Compounds

Compound Crystal System Space Group Reference
trans-dithiocyanatotetrakis-(N,N′-diethylthiourea)-nickel(II) Monoclinic P2₁/c rsc.org
Dichlorobis(N,N'-diethylthiourea)cobalt(II) Monoclinic P2₁/c tandfonline.com
1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea Orthorhombic Pbca iucr.org
1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea Monoclinic P2₁/n rsc.orgconicet.gov.ar

The molecular geometry of the thiourea core is characterized by the planarity of the S-C-N₂ atoms. The C-N bonds within the thiourea moiety exhibit partial double bond character due to resonance. cdnsciencepub.com In the crystal structure of trans-dithiocyanatotetrakis-(N,N′-diethylthiourea)-nickel(II), the average bond lengths within the diethylthiourea ligand were determined to be C=S at 1.733 Å and C–N at 1.323 Å. rsc.org The N–CH₂ bond length was found to be 1.473 Å. rsc.org These values are consistent with those observed in other coordinated and free thiourea derivatives. rsc.org In acylthiourea derivatives, the C=S bond length is typically around 1.678 Å, while the C-N bond lengths are shorter than a typical C-N single bond, indicating significant double-bond character. conicet.gov.ar

Table 2: Selected Bond Lengths (Å) for N,N'-Diethylthiourea Ligand

Bond Length (Å) Reference
C=S 1.733 rsc.org
C–N 1.323 rsc.org
N–CH₂ 1.473 rsc.org

The crystal packing of thiourea derivatives is heavily influenced by a network of intermolecular hydrogen bonds. akademisains.gov.my The N-H protons of the thiourea group act as hydrogen bond donors, while the sulfur atom is a primary acceptor. researchgate.net This often leads to the formation of dimeric motifs through N–H···S hydrogen bonds. akademisains.gov.myresearchgate.net In the solid state, these interactions are crucial for stabilizing the crystal lattice. scispace.com For example, in the crystal structure of trans-dithiocyanatotetrakis-(N,N′-diethylthiourea)-nickel(II), evidence points to a network of both intra- and intermolecular N–H···S hydrogen bonds. rsc.org In more complex thiourea derivatives, other interactions such as N–H···O, C–H···π, and π–π stacking also play a significant role in the supramolecular assembly. iucr.orggrowkudos.com Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts. rsc.orgresearchgate.netgrowkudos.com

Gas-Phase Structural Studies

Conformational Preferences and Torsional Dynamics

The conformational landscape of this compound is defined by rotation around the C-N bonds. The partial double bond character of these bonds results in a significant energy barrier to rotation, leading to distinct, stable conformers. cdnsciencepub.comacs.org Computational studies on ethylthiourea (B145662) predict a rotational barrier of approximately 8.9 kcal/mol around the C(sp²)-N bond. acs.orgosti.gov For asymmetrically substituted thioureas, several conformations such as E,Z (trans, cis) and Z,E (cis, trans) are possible. researchgate.net In solution, interconversion between these conformers can be observed, while in the solid state, the molecule typically adopts the most stable conformation, which is often a Z,Z arrangement. researchgate.net The preference for a particular conformation is a delicate balance of steric hindrance and electronic effects. acs.orgosti.gov

Isomerism Studies

The primary form of isomerism in this compound is cis/trans conformational isomerism, arising from the restricted rotation around the two C-N bonds. cdnsciencepub.comacs.org For an N,N'-disubstituted thiourea, three isomers are possible: trans-trans, cis-cis, and cis-trans. cdnsciencepub.com Studies on N,N'-diethylthiourea have identified it as the trans-trans isomer in the solid state. cdnsciencepub.com Computational analyses of various alkylthioureas consistently show that conformations with the alkyl groups positioned cis to the sulfur atom are generally the most stable. acs.orgosti.gov When thiourea derivatives act as ligands in metal complexes, they can exhibit linkage isomerism, coordinating through either the sulfur or a nitrogen atom. However, coordination through the sulfur atom is far more common. cdnsciencepub.com In some platinum(II) and palladium(II) complexes, N,S-bidentate coordination is observed. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For N-Butyl-N-ethylthiourea, DFT calculations are instrumental in predicting its fundamental electronic and structural properties.

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set, is employed to determine the most stable three-dimensional structure of this compound. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

In related thiourea (B124793) derivatives, DFT calculations have shown that the C=S bond distance is typically around 1.7 Å. ysxbcn.com For instance, in a study of N-propyl-N′-ethyl-thiourea (PETU), the C=S bond length was calculated to be approximately 1.72 Å. ysxbcn.com The C-N bond lengths within the thiourea core are generally found to be shorter than a typical C-N single bond (around 1.47 Å), indicating a degree of double-bond character due to electron delocalization. conicet.gov.arunlp.edu.ar

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. For thiourea collectors, the energies and compositions of these orbitals are crucial for understanding their reactive behavior. ysxbcn.com The HOMO is often localized on the sulfur and nitrogen atoms, reflecting their nucleophilic character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

ParameterTypical Calculated Value (for related thioureas)Significance
C=S Bond Length~1.72 Å ysxbcn.comIndicates the double-bond character of the thiocarbonyl group.
C-N Bond Length< 1.47 Å conicet.gov.arunlp.edu.arSuggests π-electron delocalization across the N-C-N moiety.
Mulliken Charge on SulfurNegative ysxbcn.comHighlights the nucleophilic nature of the sulfur atom.
HOMO-LUMO GapVaries with substituentsCorrelates with chemical stability and reactivity. ysxbcn.com

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectroscopic bands to specific molecular vibrations, such as N-H stretching, C=S stretching, and C-N stretching modes. conicet.gov.arunlp.edu.ar For substituted diphenylthioureas, DFT calculations have been used to show that different conformational states give rise to distinct N-H stretching bands in the IR spectra. acs.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. acs.org By simulating the motion of atoms under a given force field, MD studies reveal the accessible conformations, the dynamics of their interconversion, and the influence of solvent on the conformational equilibrium. For flexible molecules like this compound, with its rotatable butyl and ethyl chains, MD simulations can identify the most populated conformers in different environments, which is crucial for understanding its interactions and reactivity.

Quantum Chemical Analyses (e.g., Natural Bond Orbital (NBO), Atom in Molecule (AIM))

Deeper insights into the electronic structure and bonding can be obtained through advanced quantum chemical analyses.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method quantifies the delocalization of electron density through hyperconjugative interactions. conicet.gov.arunlp.edu.ar For this compound, NBO analysis can reveal the stabilization energy associated with electron donation from the nitrogen lone pairs (donor NBOs) to the antibonding orbitals (acceptor NBOs) of adjacent groups. These interactions are fundamental to understanding the molecule's structure and stability. researchgate.net

Atom in Molecule (AIM) Analysis: The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. uni-rostock.de AIM can characterize the nature of chemical bonds, including covalent and weaker non-covalent interactions like hydrogen bonds. mdpi.com By locating bond critical points (BCPs) in the electron density, AIM analysis provides quantitative measures of bond strength and character. conicet.gov.arunlp.edu.ar For this compound, AIM could be used to characterize any intramolecular hydrogen bonds and quantify the covalent character of the bonds within the thiourea framework.

Analysis MethodKey Information ProvidedRelevance to this compound
NBODonor-acceptor interactions, hyperconjugation energies, atomic charges. wisc.eduQuantifies electron delocalization and stability arising from interactions between lone pairs and antibonding orbitals. conicet.gov.arunlp.edu.ar
AIMBond critical points, bond paths, characterization of interactions (covalent, H-bonds). uni-rostock.deDefines the nature and strength of intramolecular bonds and non-covalent interactions. conicet.gov.arunlp.edu.ar

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.net Mapping the PES is crucial for identifying all stable isomers (local minima), transition states (saddle points) connecting them, and the energy barriers for conformational changes. For this compound, a relaxed PES scan can be performed by systematically varying key dihedral angles (e.g., rotations around the C-N bonds) and calculating the energy at each step. This approach helps to understand the rotational barriers and identify the most stable conformations of the butyl and ethyl groups. nih.gov Such studies have been performed on related systems to understand reaction pathways and conformational preferences. chemrxiv.org

Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational methods can predict other spectroscopic parameters. Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict UV-visible absorption spectra. conicet.gov.arunlp.edu.ar Furthermore, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts (¹H, ¹³C), which are invaluable for structural elucidation and for confirming assignments in experimental NMR spectra. The accuracy of these predictions provides a strong link between the theoretical model and experimental reality.

Intermolecular Interactions and Hydrogen Bonding Networks (Theoretical Perspective)

Theoretical and computational chemistry provides a powerful lens for understanding the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. While specific computational studies exclusively detailing the intermolecular interactions of this compound are not extensively available in public literature, a robust understanding can be constructed by examining theoretical investigations on closely related N,N'-dialkylthiourea derivatives. These studies establish the fundamental principles and expected patterns of hydrogen bonding for this class of compounds.

The primary drivers of intermolecular association in N,N'-disubstituted thioureas are the hydrogen bonds formed between the N-H groups, which act as hydrogen bond donors, and the thiocarbonyl sulfur atom (C=S), which serves as the principal hydrogen bond acceptor. fu-berlin.dersc.org The interplay of these interactions typically leads to the formation of well-defined supramolecular structures. acs.org

Key Research Findings from Related Systems:

Dimer Formation: The most common and energetically favorable hydrogen bonding motif observed in crystalline N,N'-disubstituted thioureas is the formation of a cyclic centrosymmetric dimer. acs.orggrafiati.com This structure is stabilized by a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring. Computational studies on various thiourea derivatives consistently identify this dimer as a fundamental building block in their solid-state architecture. rsc.orgresearchgate.net

Steric and Electronic Effects: The nature of the N-substituents influences the hydrogen bonding. While the butyl and ethyl groups in this compound are not expected to introduce complex electronic effects like aromatic or acyl groups, their steric bulk can control and direct the hydrogen bonding. acs.org Studies on a range of N,N'-dialkylthioureas have demonstrated that steric hindrance can affect the geometry of the hydrogen-bonded dimers and influence the formation of higher-order structures like linear chains or more complex networks. fu-berlin.deacs.org

Analysis of Interactions: Computational methods such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analysis are employed to characterize and quantify these hydrogen bonds. researchgate.netresearchgate.net NBO analysis, for instance, can reveal the stabilization energy (E(2)) associated with the orbital interactions between the hydrogen bond donor (N-H) and acceptor (S), providing a quantitative measure of bond strength. researchgate.net AIM theory characterizes the bond critical points (BCPs) for these interactions, with parameters like electron density (ρ) and its Laplacian (∇²ρ) confirming the nature of the hydrogen bond. buffalo.edu

Representative Theoretical Data for a Thiourea Dimer:

While specific calculated values for this compound are not available, the following interactive table provides representative data for a typical N,N'-dialkylthiourea dimer stabilized by N-H···S hydrogen bonds, as would be generated from a DFT study. These values are illustrative and based on findings for analogous compounds. rsc.orgacs.org

Interaction TypeParameterTypical Calculated ValueDescription
Hydrogen Bond Geometry N-H···S Distance (Å)2.4 - 2.6The distance between the hydrogen atom of the N-H group and the sulfur atom of the interacting molecule.
N-H···S Angle (°)160 - 175The angle of the hydrogen bond, indicating a high degree of linearity which is characteristic of strong bonds.
NBO Analysis Stabilization Energy E(2) (kcal/mol)4.0 - 7.0Represents the delocalization energy between the lone pair orbital of the sulfur acceptor and the antibonding orbital of the N-H donor, quantifying the bond strength.
AIM Topological Analysis Electron Density at BCP (ρ) (a.u.)0.015 - 0.025The value of electron density at the bond critical point; higher values suggest a stronger interaction.
Laplacian of Electron Density (∇²ρ) (a.u.)> 0A positive value is characteristic of "closed-shell" interactions, which includes hydrogen bonds.
Energetics Dimerization Energy (kcal/mol)-8.0 to -14.0The total energy released upon the formation of the hydrogen-bonded dimer from two separate monomers, indicating the stability of the dimer.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of N-Butyl-N-ethylthiourea

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms, primarily the sulfur and nitrogen atoms of the thiourea (B124793) backbone. This allows the ligand to adopt several coordination modes, influencing the geometry and properties of the resulting metal complexes.

Monodentate Coordination (e.g., via sulfur atom)

The most common coordination mode for thiourea derivatives, including this compound, is monodentate coordination through the sulfur atom. researchgate.netdergipark.org.trscispace.com The sulfur atom, with its available lone pairs of electrons, readily forms a bond with a metal center. mdpi.com This mode of coordination is observed in a variety of metal complexes. researchgate.netdergipark.org.trscispace.com Spectroscopic evidence, such as a shift in the ν(C=S) stretching frequency in the infrared spectrum upon complexation, often confirms the involvement of the sulfur atom in bonding. asianpubs.org In antimony(III) halide complexes with N-ethylthiourea, for instance, the ligand behaves as a monodentate donor, binding through the sulfur atom to form six-coordinate octahedral geometries. dergipark.org.trscispace.com

Bidentate Chelation (e.g., S,N; S,O)

This compound and its derivatives can also function as bidentate ligands, forming a chelate ring with a metal ion. This typically involves the sulfur atom and one of the nitrogen atoms (S,N chelation) or, in the case of acylthioureas, the sulfur and an oxygen atom (S,O chelation). conicet.gov.arunlp.edu.ar Bidentate S,N chelation can lead to the formation of stable six-membered metallacycles. conicet.gov.arunlp.edu.ar This coordination mode is particularly relevant in the formation of complexes with transition metals like palladium(II) and rhodium(II). asianpubs.orgconicet.gov.arunlp.edu.ar For example, in some rhodium complexes, the thiourea derivative, after deprotonation, can bond as a bidentate ligand through both nitrogen and sulfur atoms. asianpubs.org While less common for this compound itself, related acylthiourea ligands frequently exhibit anionic O,S chelating coordination with metals such as Ni(II), Cu(II), Fe(III), and Co(II). conicet.gov.arunlp.edu.ar

Bridging Coordination

In certain instances, thiourea derivatives can act as bridging ligands, connecting two metal centers. This can occur through the sulfur atom, forming a metal-sulfur-metal bridge. asianpubs.org While metal-chloride bridges are generally more common in such dimeric structures, the potential for sulfur bridging exists. asianpubs.org Some thiourea complexes are also known to form clusters via thiourea bridges. conicet.gov.ar

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically achieved by reacting the thiourea derivative with a suitable metal salt in an appropriate solvent. asianpubs.org The resulting complexes are often colored solids, stable in air, and can be characterized by a variety of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. dergipark.org.trscispace.comasianpubs.org

Transition Metal Complexes

A wide range of transition metal complexes of this compound and its analogues have been synthesized and studied.

Nickel(II): Complexes of Ni(II) with N,N'-diethylthiourea and N,N'-di-n-butylthiourea have been prepared. researchgate.netcdnsciencepub.com Spectroscopic and magnetic studies have shown that these complexes can adopt tetragonally distorted octahedral or octahedral geometries. researchgate.net In some Ni(II) complexes with related thiourea ligands, coordination occurs through both the sulfur and a carbonyl oxygen atom. researchgate.net

Cobalt(III): Co(III) complexes with N,N,N'-trisubstituted thiourea ligands have been synthesized and characterized. unlp.edu.ar

Platinum(II) and Palladium(II): Pt(II) and Pd(II) readily form complexes with thiourea derivatives. asianpubs.orgconicet.gov.ar These complexes often feature a square-planar geometry around the metal center. conicet.gov.arresearchgate.net For instance, cis-[M(L-S,O)2] type complexes have been reported for 1-benzoyl-3,3-dialkyl thioureas. conicet.gov.arunlp.edu.ar

Copper(II): Cu(II) complexes with N,N-di-substituted acyl thiourea ligands have been synthesized, where the ligand acts as a bis-chelate. conicet.gov.ar

Iron(III): Fe(III) complexes with 3,3-di(alkyl)substituted benzoyl thiourea-based ligands have been reported to prefer an anionic O,S chelating coordination mode. conicet.gov.ar

Ruthenium(II): Ru(II) complexes with naphthylhydrazone ligands bearing a thiourea or ethylthiourea (B145662) side chain have been synthesized. mdpi.comnih.gov In these complexes, the coordination mode can vary, including N/S-bidentate chelation. nih.gov

Zinc(II): Zn(II) complexes with various thiourea derivatives have been prepared and studied. cdnsciencepub.com

Rhenium(III): While less common, the coordination chemistry of thiourea derivatives extends to other transition metals, with the potential for complex formation with elements like Rhenium.

Interactive Data Table: Selected Transition Metal Complexes of Thiourea Derivatives

Metal IonLigand TypeCoordination ModeGeometryReference(s)
Ni(II)N,N'-diethylthioureaS-bondedTetragonally distorted octahedral researchgate.netcdnsciencepub.com
Co(III)N,N,N'-trisubstituted thioureaNot specifiedNot specified unlp.edu.ar
Pt(II)1-benzoyl-3,3-diethyl thioureaO,S-bidentateSquare-planar (cis) conicet.gov.arunlp.edu.ar
Pd(II)N-(dibutylcarbamothioyl)benzamideNot specifiedNot specified conicet.gov.ar
Cu(II)N,N-di-substituted acyl thioureaO,S-bidentateNot specified conicet.gov.ar
Fe(III)3,3-dialkylbenzoyl thioureaO,S-bidentateNot specified conicet.gov.ar
Ru(II)Naphthylhydrazone with ethylthioureaN/S-bidentateOctahedral mdpi.comnih.gov

Main Group Metal Complexes

The coordination chemistry of this compound is not limited to transition metals; it also forms complexes with main group elements.

Silver(I): Silver complexes with thiourea derivatives are of interest, in part due to their potential biological applications. mdpi.com

Antimony(III): Novel antimony(III) halide complexes with N-ethylthiourea have been synthesized with the general formula [SbX3(NETU)3] (where X = Cl, Br). dergipark.org.trscispace.com In these complexes, the N-ethylthiourea ligand coordinates as a neutral monodentate ligand through the sulfur atom, resulting in an octahedral geometry around the antimony center. dergipark.org.trscispace.com

Interactive Data Table: Selected Main Group Metal Complexes of N-Ethylthiourea

Metal IonLigandFormulaCoordination ModeGeometryReference(s)
Sb(III)N-ethylthiourea[SbCl3(NETU)3]S-monodentateOctahedral dergipark.org.trscispace.com
Sb(III)N-ethylthiourea[SbBr3(NETU)3]S-monodentateOctahedral dergipark.org.trscispace.com

Stereochemistry and Isomerism in Metal Complexesbyjus.commdpi.com

The spatial arrangement of ligands around a central metal ion in coordination complexes gives rise to various forms of isomerism. In complexes involving this compound, both linkage and geometric isomerism are notable.

Linkage Isomerism (Proximal vs. Distal)byjus.commdpi.com

Linkage isomerism, also known as ambidentate isomerism, occurs when a ligand can coordinate to a metal ion through more than one donor atom. wikipedia.orglibretexts.orgnumberanalytics.com Thiourea and its derivatives, including this compound, are classic examples of ambidentate ligands because they possess both sulfur and nitrogen atoms that can act as coordination sites. dergipark.org.trmdpi.com

The coordination of this compound can occur through either the sulfur atom of the thiocarbonyl group (C=S) or one of the nitrogen atoms. dergipark.org.trmdpi.com This leads to the formation of linkage isomers. The preference for sulfur or nitrogen coordination is influenced by several factors, including the nature of the metal ion (hard or soft acid-base properties), the steric hindrance posed by the butyl and ethyl groups, and the solvent used in the synthesis. researchgate.net

Sulfur Coordination: Generally, soft metal ions like Pt(II), Pd(II), and Cu(I) tend to coordinate with the soft sulfur donor atom. researchgate.netcdnsciencepub.com Infrared spectroscopy is a key technique to determine the coordination mode. A shift and decrease in the intensity of the C=S stretching vibration band upon complexation is indicative of sulfur coordination. researchgate.net

Nitrogen Coordination: Harder metal ions might favor coordination with the nitrogen atoms. However, N,N'-disubstituted thioureas like this compound often exhibit sulfur bonding. researchgate.netcdnsciencepub.com Evidence for nitrogen coordination would involve changes in the N-H and C-N stretching frequencies in the IR spectrum. cdnsciencepub.com

The terms "proximal" and "distal" can be used to describe the orientation of the alkyl groups relative to the coordination site, although this is less common than for more complex ligands. In the context of this compound, these terms would refer to the spatial arrangement of the butyl and ethyl groups with respect to the metal-ligand bond and the rest of the complex.

Geometric Isomerism (e.g., cis/trans)unlp.edu.ar

Geometric isomerism, specifically cis-trans isomerism, is possible in square planar and octahedral complexes where the positions of the ligands around the central metal ion differ. byjus.comtestbook.comnumberanalytics.com For a complex with the general formula [M(this compound)₂X₂], where M is a metal ion and X is another ligand, two geometric isomers can exist:

Cis Isomer: The two this compound ligands are positioned adjacent to each other (at 90° in a square planar complex). byjus.com

Trans Isomer: The two this compound ligands are positioned opposite to each other (at 180° in a square planar complex). byjus.com

The formation of a specific isomer can be influenced by reaction conditions and the nature of the other ligands in the coordination sphere. researchgate.net For instance, in some platinum(II) complexes, both cis and trans isomers have been successfully synthesized and characterized, showing distinct photophysical properties. nih.gov The different spatial arrangements in cis and trans isomers can lead to variations in their physical properties, such as dipole moments, boiling points, and reactivity. byjus.comtestbook.com

Electronic and Magnetic Properties of Metal Complexes (Theoretical and Experimental)mdpi.com

The electronic and magnetic properties of metal complexes containing this compound are determined by the metal ion, its oxidation state, and the coordination geometry.

Electronic Properties: The electronic spectra (UV-Vis) of these complexes provide insights into the d-orbital splitting and charge transfer transitions. For example, nickel(II) complexes with substituted thioureas can be octahedral, tetragonally distorted octahedral, or square planar, each with a characteristic electronic spectrum. cdnsciencepub.com The ligand field strength (Dq) of substituted thioureas, including N,N'-diethylthiourea and N,N'-di-n-butylthiourea, has been determined from their electronic spectra. cdnsciencepub.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). conicet.gov.arysxbcn.com

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the metal's d-orbitals.

Paramagnetism: Complexes with unpaired electrons will be paramagnetic, and their magnetic moments can be measured experimentally. For instance, some octahedral Ni(II) complexes of substituted thioureas are paramagnetic. cdnsciencepub.com

Diamagnetism: Complexes with no unpaired electrons are diamagnetic. Square planar Ni(II) complexes are typically diamagnetic. cdnsciencepub.com

Anomalous Magnetic Behavior: Some complexes exhibit temperature-dependent magnetic moments. For example, certain tetragonally distorted octahedral Ni(II) complexes with N,N'-diethylthiourea have a singlet ground state and a thermally populated triplet excited state, leading to anomalous magnetic behavior. cdnsciencepub.com

The following table summarizes the expected magnetic properties for common geometries of complexes with a d⁸ metal ion like Ni(II):

Coordination GeometryUnpaired ElectronsMagnetic Behavior
Octahedral2Paramagnetic
Square Planar0Diamagnetic
Tetrahedral2Paramagnetic

This table provides a generalized overview and actual properties can vary.

Reactivity and Stability of Metal-Thiourea Bonds

The reactivity and stability of the metal-thiourea bond in complexes of this compound are crucial for their potential applications.

Reactivity: The reactivity of these complexes is influenced by the lability of the metal-ligand bond. The presence of both sulfur and nitrogen donor atoms allows for a variety of reactions. dergipark.org.trmdpi.com For instance, some dinitrosyl iron complexes with N-ethylthiourea have been shown to induce the accumulation of reactive oxygen and nitrogen species in tumor cells. mdpi.com The mechanism of cis-trans isomerization in some alkyl-substituted thiourea complexes is not yet fully understood but is thought to be influenced by the electronic properties of the ligand and the polarity of the solvent. researchgate.net

Stability: The stability of the metal-thiourea bond is dependent on the metal ion and the nature of the substituents on the thiourea ligand. Thermal decomposition studies on cadmium(II) complexes with various substituted thioureas have shown that the thermal stability is influenced by the substituents on the ligand. akjournals.com The general trend for the thermal stability of these cadmium(II) complexes is: alkylthioureas < phenylthioureas < acylthioureas. akjournals.com The decomposition of these complexes often proceeds in a stepwise manner, with the loss of ligand molecules at specific temperatures. akjournals.com

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Reactions of the Thiourea (B124793) Moiety

The thiourea functional group in N-Butyl-N-ethylthiourea can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form, with the thione form being more prevalent in most conditions. researchgate.net This tautomerism is central to its reactivity.

Nucleophilic Character: The sulfur atom is a soft nucleophile and readily attacks electrophilic centers. For instance, reaction with alkyl halides leads to the formation of S-alkylated isothiouronium salts. vulcanchem.com A similar reaction has been documented for the related N-tert-butyl-N'-ethylthiourea, which, upon refluxing with dimethyl sulfate, yields the corresponding S-methyl isothiourea after basification. researchgate.net The nitrogen atoms also exhibit nucleophilic properties and can add to electrophilic multiple bonds, such as those in isothiocyanates or carbon disulfide, to form more complex thiourea derivatives. mdpi.com

Electrophilic Character: The thiocarbonyl carbon atom is electrophilic and can be attacked by strong nucleophiles. However, reactions involving the nucleophilic sulfur and nitrogen atoms are more common. The reactivity of the thiocarbonyl carbon is often harnessed in cyclization reactions after initial S-alkylation or acylation.

Cyclization and Heterocycle Formation Involving this compound (e.g., thiazolidines, benzothiazolylamides)

The polyfunctional nature of this compound makes it a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazolidine (B150603) Formation: Asymmetric thioureas, including N-alkyl-N'-arylthioureas, undergo regioselective addition to maleic acid derivatives to form thiazolidine rings. rsc.org In a reaction between an unsymmetrically substituted thiourea and a maleimide, the thiourea sulfur atom acts as a nucleophile, attacking the double bond of the maleimide. This is followed by an intramolecular cyclization where a nitrogen atom attacks one of the carbonyl groups. beilstein-journals.org For this compound, this reaction would be expected to yield substituted thiazolidinones. The regioselectivity, determining which nitrogen atom closes the ring, is influenced by both steric and electronic factors. Studies on N-alkyl-N'-phenylthioureas show that increasing the steric bulk of the alkyl group favors its position on the exocyclic imino group. rsc.org

2-Aminothiazole Formation: Thioureas are common starting materials for the synthesis of 2-aminothiazoles through reaction with α-haloketones (Hantzsch thiazole (B1198619) synthesis) or, in more recent methods, through electrochemical reactions with active methylene (B1212753) ketones. nih.gov The mechanism involves nucleophilic substitution by the sulfur atom, followed by intramolecular cyclization of the nitrogen atom onto the carbonyl group and subsequent dehydration. nih.gov

Benzothiazolylamide Formation: While not directly involving this compound, related N-acyl-N'-arylthioureas undergo palladium-catalyzed intramolecular cyclization to yield N-benzothiazol-2-yl-amides. conicet.gov.ar This type of reaction highlights the potential for C-H functionalization and C-S bond formation in appropriately substituted thiourea derivatives. conicet.gov.ar

Table 1: Examples of Heterocycle Formation from Thiourea Derivatives

Starting Thiourea Type Reagent Resulting Heterocycle Reference
N-Aryl-N'-ethylthiourea N-Aryl-maleimide Thiazolidinone derivative rsc.org
Thiourea Active Methylene Ketone 2-Aminothiazole nih.gov
1-Acetyl-3-(2-phenyl)thiourea Pd(II) catalyst N-Benzothiazol-2-yl-amide conicet.gov.ar

Oxidation and Reduction Pathways

The sulfur atom in this compound is susceptible to oxidation by various reagents. researchgate.net

Oxidation: The oxidation of N-substituted thioureas can lead to a range of products depending on the oxidant and reaction conditions. researchgate.net Mild oxidation, for example with chloramine-T, can produce the corresponding formamidine (B1211174) disulfide. researchgate.net Stronger oxidants can further oxidize the sulfur atom. The oxidation of 1,3-dimethylthiourea with acidic bromate (B103136) proceeds through sulfenic, sulfinic, and sulfonic acid intermediates before desulfurization occurs to yield dimethylurea and sulfate. oup.com Similar pathways can be anticipated for this compound. Oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can convert the thiocarbonyl group to sulfoxides or sulfones. vulcanchem.com

Reduction: The thiourea group can be reduced, although this is less common than its oxidation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the thiocarbonyl group. vulcanchem.com

Substitution Reactions on Alkyl and Aryl Moieties

The primary reactivity of this compound is centered on the thiourea functional group. The butyl and ethyl groups are saturated alkyl chains and are generally inert to substitution reactions under conditions where the thiourea moiety would be reactive. The literature on the chemistry of this compound and related N,N'-dialkylthioureas focuses almost exclusively on transformations involving the sulfur and nitrogen atoms of the thiourea core. Reactions such as halogenation or other substitutions on the unactivated sp³-hybridized carbon atoms of the alkyl chains are not characteristic transformations for this class of compounds under standard synthetic conditions.

Mechanistic Studies of Reactions Involving this compound

Mechanistic investigations of reactions involving asymmetric thioureas provide insight into the factors controlling their reactivity and selectivity.

Cyclization Mechanisms: The regioselectivity of the addition of unsymmetric thioureas to maleimides has been studied in detail. rsc.orgbeilstein-journals.org The outcome is governed by a delicate balance of electronic and steric effects of the substituents on the nitrogen atoms. For N-alkyl-N'-arylthioureas, the reaction with N-phenylmaleimide shows that isomers with the alkyl group on the exocyclic nitrogen become more favored as the steric bulk of the alkyl group increases from ethyl to tert-butyl. rsc.org The solvent and temperature also play a crucial role in determining the product ratio. beilstein-journals.org

Oxidation Mechanisms: Kinetic studies on the oxidation of N-substituted thioureas by hexacyanoferrate(III) under acidic conditions have been performed. The reaction rates are influenced by the nature of the N-alkyl substituents. For N,N'-dialkylthioureas, it was found that the bulkier N,N'-dibutylthiourea reacted faster than N,N'-diethylthiourea, which was explained by steric factors facilitating the formation of a transition state. The oxidation of thioureas by chloramine-T in acidic media follows first-order kinetics with respect to the oxidant, the thiourea, and the acid concentration. researchgate.net

Conformational and Hydrogen Bonding Effects: The conformation of the thiourea molecule and its ability to form hydrogen bonds are critical to its function, particularly in organocatalysis. acs.org Infrared spectroscopy and computational studies show that thioureas exist in different conformational states (e.g., cis-trans) and that these equilibria influence their reactivity. acs.orgresearchgate.net Hydrogen bonding between the N-H groups and a substrate is a key activating step in many thiourea-catalyzed reactions. acs.org

Applications in Advanced Chemical Systems and Materials Science

Role as an Organocatalyst in Asymmetric Synthesis

Thiourea (B124793) derivatives have emerged as a fundamental class of organocatalysts, instrumental in the formation of asymmetric carbon-carbon bonds. mdpi.com The pioneering work in the application of optically active thiourea catalysts has paved the way for their use in a variety of asymmetric reactions. mdpi.com

The catalytic efficacy of thiourea derivatives in asymmetric synthesis stems from their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with a Lewis basic site on a reactant, such as a carbonyl oxygen. This interaction activates the substrate towards nucleophilic attack. In asymmetric catalysis, chiral thiourea derivatives establish a chiral environment around the reaction center, which energetically favors one pathway of enantiomeric product formation over the other, leading to high enantioselectivity. nih.govmdpi.com The mechanism often involves the catalyst binding to and stabilizing a transition state, thereby lowering the activation energy for the formation of a specific stereoisomer. nih.govmdpi.com For instance, in reactions involving oxocarbenium ions, a mechanism where the chiral thiourea catalyst engages in anion binding to generate a reactive, chiral ion pair has been proposed. nih.gov The specific substituents on the thiourea nitrogen atoms, such as butyl and ethyl groups, influence the steric and electronic environment, which in turn modulates the catalytic activity and the degree of enantioselectivity.

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, and thiourea derivatives have proven to be effective catalysts in its asymmetric variants. sigmaaldrich.comnih.gov These catalysts activate ketones or aldehydes for the reaction. nih.gov For example, cinchona alkaloid-derived thioureas have been successfully used to catalyze the asymmetric aldol reaction between isatins and β-ketoesters, yielding δ-hydroxy-β-ketoesters with high enantioselectivity. core.ac.uk While specific data for N-Butyl-N-ethylthiourea is not extensively detailed in the provided results, the general principles apply. Thiourea catalysts have been tested in the asymmetric aldol condensation of acetone (B3395972) with 4-nitrobenzaldehyde, demonstrating their potential in such transformations. mdpi.com Beyond aldol reactions, these catalysts are effective in other significant reactions like the Michael reaction, Pictet-Spengler reaction, and Mannich reaction. mdpi.commdpi.com

Table 1: Examples of Thiourea-Catalyzed Asymmetric Reactions

Reaction TypeCatalyst TypeReactantsOutcome
Aldol CondensationQuinidine-derived thioureaIsatin, AcetoneHigh yield and enantioselectivity (R-enantiomer). nih.gov
Aldol CondensationCinchona alkaloid thioureaIsatins, β-ketoestersHigh yield and enantioselectivity. core.ac.uk
Aldol Condensation(S)-1-(2-pyridyl)ethylamine-derived thioureasAcetone, 4-nitrobenzaldehydeAsymmetric induction observed. mdpi.com
Michael ReactionCinchona alkaloid-derived thioureaVariousHigh yields and stereoselectivity. mdpi.com
Addition to Oxocarbenium Ions2-arylpyrrolidine-derived thioureaSilyl ketene (B1206846) acetals, 1-chloroisochromansHigh enantioselectivity. nih.gov

Precursors for Specialized Chemical Reagents (e.g., Re(III) complexes)

N-alkylthiourea derivatives, including N-ethylthiourea, serve as important precursors in the synthesis of specialized inorganic complexes. sigmaaldrich.com They are particularly useful in creating Rhenium(III) complexes, which are investigated for their potential applications, including in nuclear medicine. sigmaaldrich.comwikigenes.org N,N-Dialkyl-N'-benzoylthioureas, a related class of compounds, react with common rhenium precursors like [ReOCl3(PPh3)2] to form stable chelate complexes. acs.org These reactions can yield Re(III) complexes with the general formula [ReCl2(R1R2btu)(PPh3)2]. acs.org The thiourea ligand typically deprotonates and coordinates to the metal center as a bidentate S,O-chelate. researchgate.net This ability to form stable complexes with transition metals like rhenium highlights the utility of this compound as a ligand for creating new chemical reagents with specific structural and electronic properties. acs.orgresearchgate.net

Integration into Novel Material Systems

The inherent properties of the thiourea group, such as its ability to form strong hydrogen bonds and coordinate with metal ions, make it a valuable component in the design of new materials. rsc.orgksu.edu.tr These materials can range from sensors to semi-organic crystals with unique optical characteristics.

Thiourea derivatives are integrated into chemosensors for the detection of various metal ions. rsc.org The sulfur and nitrogen atoms of the thiourea moiety can act as binding sites for metal ions. orientjchem.orgmdpi.com This binding event can trigger a change in the material's properties, such as its fluorescence, leading to a detectable signal. nih.gov Thiourea-based fluorescent chemosensors have been developed for the detection of ions like Hg²⁺, Zn²⁺, and Cd²⁺ in aqueous media. nih.govuzh.ch The interaction between the thiourea group and the metal ion can disrupt electronic processes within an attached fluorophore, resulting in a "turn-on" fluorescence response. uzh.ch While the search results focus on thiourea derivatives more broadly, this compound's structure is conducive to such applications, serving as a selective binding site for specific metal ions. orientjchem.org

Table 2: Thiourea-Based Metal Ion Sensors

Sensor TypeTarget Ion(s)Principle of Detection
Fluorescent ChemosensorHg²⁺, Zn²⁺, Cd²⁺Metal ion coordination disrupts electronic interaction with a fluorophore, causing a fluorescence response. nih.govuzh.ch
Chromofluorescent ChemosensorAg⁺, Cu²⁺, Fe³⁺, etc.Coordination with metal ions leads to a change in color and/or fluorescence. rsc.org
Naked-Eye SensorHg²⁺, Ag⁺Selective complexation with metal ions causes a visible color change in solution. orientjchem.org

Applications in Metal Ion Separation and Extraction (Chemical Basis)

This compound functions as a highly effective ligand in the separation and extraction of various metal ions, a capacity rooted in its specific chemical structure. The presence of sulfur and nitrogen atoms with lone pairs of electrons allows it to act as a versatile coordinating agent for a range of metals, particularly precious and heavy metals. researchgate.netdergipark.org.tr The chemical basis for its application in this field lies in the principles of coordination chemistry, solvent extraction, and flotation, where the molecule's structure dictates its selectivity and efficiency.

The primary mechanism involves the formation of stable complexes between the metal ion and the thiourea derivative. Thioureas are classified as ambidentate ligands, meaning they possess multiple potential donor atoms. dergipark.org.tr However, in the case of N-alkyl thioureas like this compound, coordination predominantly occurs through the sulfur atom, which acts as a soft Lewis base, showing a strong affinity for soft Lewis acid metal ions such as gold (Au), silver (Ag), palladium (Pd), cadmium (Cd), mercury (Hg), and lead (Pb). dergipark.org.tracs.org This interaction typically results in the formation of a neutral, S-monodentate complex. dergipark.org.tracs.org

The alkyl groups (butyl and ethyl) attached to the nitrogen atoms play a crucial role in the compound's extractive properties. They enhance the molecule's hydrophobicity, which is essential for its function in solvent extraction, facilitating the transfer of the metal-ligand complex from an aqueous phase to an organic phase. researchgate.net Furthermore, these electron-donating alkyl groups influence the electronic properties of the thiourea molecule, affecting the nucleophilicity of the sulfur atom and, consequently, its binding strength and selectivity towards different metal ions. ysxbcn.com

Detailed Research Findings

Theoretical and experimental studies have elucidated the factors governing the performance of N-substituted thioureas in metal separation. Density Functional Theory (DFT) calculations on similar molecules, such as N-propyl-N'-ethyl-thiourea, reveal how N-substituents impact the collector's reactivity. ysxbcn.com The electron-donating nature of the alkyl groups increases the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the ligand's ability to form covalent bonds with metal ions. ysxbcn.com

Table 1: Theoretical Performance Indicators of N-Substituted Thiourea Collectors ysxbcn.com
CompoundHOMO Energy (eV)LUMO Energy (eV)Mulliken Charge on Sulfur (e)Electron-Donating Ability
N-propyl-N′-ethyl-thiourea (PETU)-6.075-0.076-0.456High
N-propyl-N′-allyl-thiourea (PALTU)-6.117-0.340-0.448Moderate
N-propyl-N′-benzoyl-thiourea (PBZOYTU)-6.721-1.744-0.449Low

The chemical environment, particularly pH, is a critical parameter in the extraction process. For precious metal recovery, thiourea and its derivatives are used in acidic solutions. google.comgoogle.com This contrasts with traditional cyanidation, which requires basic conditions. google.com The acidic medium prevents the hydrolysis of metal ions and ensures the stability of the thiourea ligand, allowing for the effective leaching of metals like gold and silver from ores to form stable thiourea complexes in the aqueous phase. google.comgoogle.com

Table 2: General Conditions for Precious Metal Leaching using Thiourea Derivatives google.comgoogle.com
ParameterEffective RangeMetal(s)Reference
pH (via H₂SO₄)Acidic (H⁺ conc. 0.0001 to 0.5 M)Silver, Gold google.com
Thiourea Concentration0.01 to 0.1 MSilver google.com
Temperature0 - 45 °CSilver google.com

The selectivity of thiourea derivatives for specific heavy metals has also been a subject of detailed study. Theoretical calculations of the interaction between thiourea and heavy metal ions like Hg(II), Cd(II), and Pb(II) show a clear trend in chemical affinity. acs.org The formation of the metal-ligand complex is most favored for Hg(II), followed by Cd(II), and then Pb(II), as indicated by the Gibbs free energies of formation. acs.org This selectivity is primarily driven by the nature of the metal-sulfur bond. acs.org

Table 3: Metal-Ligand Interaction Characteristics for Thiourea acs.org
Metal IonComplex StructureGibbs Free Energy of Formation (kcal/mol)Relative Affinity
Hg(II)S-monodentate-227.3High
Cd(II)S-monodentate-200.7Medium
Pb(II)S-monodentate-192.4Low

Once the metal is complexed and extracted into the organic phase or adsorbed onto a solid support like activated carbon, it can be recovered. google.comgoogle.com For instance, silver thiourea complexes adsorbed on carbon can be desorbed (eluted) by changing the chemical conditions, such as using an alkaline solution of sodium thiosulfate. google.com This step reverses the complexation equilibrium, releasing the metal ion into a new aqueous solution from which it can be recovered by methods like electrowinning or precipitation. google.com

Q & A

Q. What are the recommended methods for synthesizing N-Butyl-N-ethylthiourea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of N-Butyl-N-ethylthiourea typically involves nucleophilic substitution between thiourea derivatives and alkyl halides or via condensation of amines with isothiocyanates. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst use : Base catalysts like triethylamine improve yields by deprotonating intermediates .
    Optimization requires iterative testing using design-of-experiments (DoE) approaches, with HPLC or GC-MS monitoring to quantify purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., butyl/ethyl groups) and confirms thiourea tautomerism via NH proton shifts (~10–12 ppm) .
  • FT-IR : The thiocarbonyl (C=S) stretch appears at 1250–1350 cm⁻¹, while N-H vibrations occur at 3200–3400 cm⁻¹ .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for understanding solid-state reactivity .
    Data interpretation should cross-validate results: For example, discrepancies between crystallographic data (planar C=S) and NMR-derived rotational barriers may indicate solvent-dependent conformational flexibility .

Q. How should researchers design experiments to assess the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres to evaluate thermal stability .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and quantifies enthalpy changes during melting or crystallization .
  • Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies and predicts degradation pathways .
    Experimental designs should include triplicate runs to assess reproducibility, with statistical analysis (e.g., ANOVA) to differentiate signal from noise .

Advanced Research Questions

Q. How can contradictory data from X-ray crystallography and NMR spectroscopy be reconciled when analyzing this compound's molecular conformation?

Methodological Answer: Contradictions often arise from differences in sample states (solid vs. solution). To resolve this:

  • Variable-temperature NMR : Detects dynamic processes (e.g., rotational isomerism) that may obscure solution-phase conformations .
  • Molecular Dynamics (MD) simulations : Models solvent effects and compares simulated NMR spectra with experimental data .
  • Synchrotron studies : High-resolution crystallography under non-ambient conditions (e.g., cryo-cooling) can stabilize transient conformations .
    Cross-disciplinary collaboration between synthetic chemists and computational modelers is critical for holistic interpretation .

Q. What statistical approaches are appropriate for analyzing the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Kinetic modeling : First-order decay models quantify half-lives under varying pH, temperature, and microbial activity .
  • Multivariate regression : Identifies correlations between structural descriptors (e.g., logP, Hammett constants) and degradation rates .
  • QSAR (Quantitative Structure-Activity Relationship) : Predicts bioaccumulation potential using molecular polarity and solubility data .
    Data should adhere to NIH guidelines for environmental toxicity reporting, including validation via spike/recovery experiments in natural water matrices .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible research?

Methodological Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ Raman spectroscopy) detects intermediate deviations .
  • Quality-by-Design (QbD) : Defines critical process parameters (CPPs) and establishes design spaces for robust scaling .
  • Standardized purification : Gradient recrystallization or flash chromatography ensures consistent purity (>98% by HPLC) .
    Documentation must follow FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.